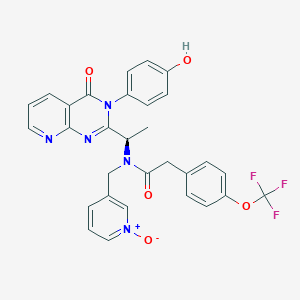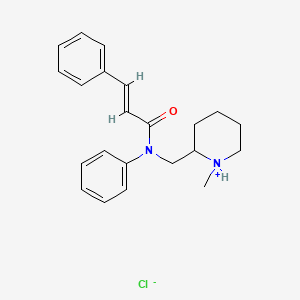
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- is a complex organic compound that belongs to the class of benzazepines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzazepine ring through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom at the 8th position using halogenating agents.
Radiolabeling: Incorporation of the methyl-11C group through radiolabeling techniques.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions to modify the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes.
Pathways: Modulation of signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-3-Benzazepin-7-ol: A non-chlorinated analog.
8-Chloro-1H-3-Benzazepin-7-ol: Lacks the tetrahydro and phenyl groups.
3-(Methyl-11C)-1H-3-Benzazepin-7-ol: Similar structure but without the chlorine atom.
Uniqueness
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-3-(methyl-11C)-5-phenyl-, ®- is unique due to its specific combination of functional groups and radiolabeling, which may impart distinct pharmacological properties.
Properties
CAS No. |
106647-42-1 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
286.78 g/mol |
IUPAC Name |
(5R)-8-chloro-3-(111C)methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H18ClNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m1/s1/i1-1 |
InChI Key |
GOTMKOSCLKVOGG-RHHLBCDKSA-N |
Isomeric SMILES |
[11CH3]N1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


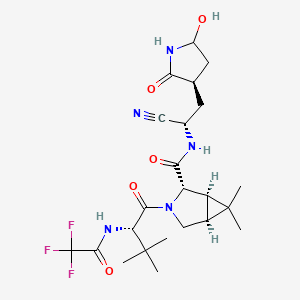
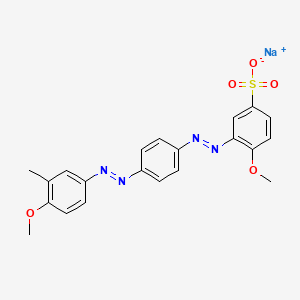
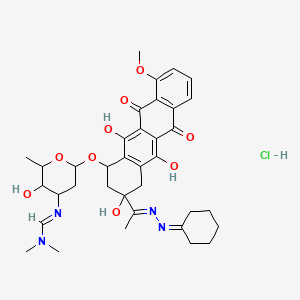

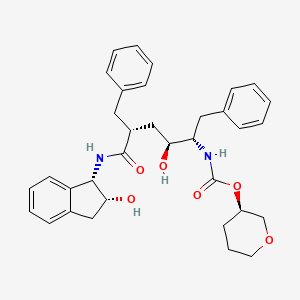
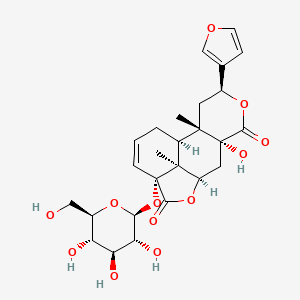



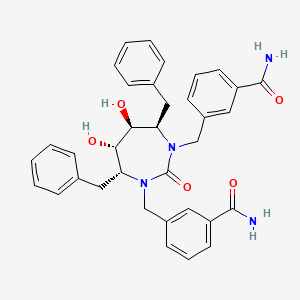

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
